4-Azido-3-iodophenylalanine

Description

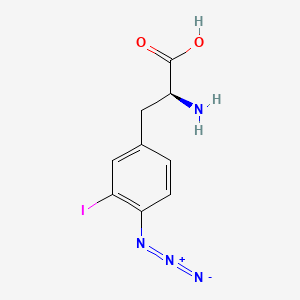

Structure

2D Structure

3D Structure

Properties

CAS No. |

82810-71-7 |

|---|---|

Molecular Formula |

C9H9IN4O2 |

Molecular Weight |

332.1 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-azido-3-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H9IN4O2/c10-6-3-5(4-7(11)9(15)16)1-2-8(6)13-14-12/h1-3,7H,4,11H2,(H,15,16)/t7-/m0/s1 |

InChI Key |

MPMZGPJXNLUICZ-ZETCQYMHSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)N=[N+]=[N-] |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)N=[N+]=[N-] |

Synonyms |

4-azido-3-iodophenylalanine Phe(N3-I) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azido 3 Iodophenylalanine

Precursor Chemistry and Strategic Functional Group Introduction

The synthesis originates from L-phenylalanine, ensuring the final product possesses the natural L-configuration. The core challenge lies in the regioselective functionalization of the phenyl ring at the C3 and C4 positions. This requires an orthogonal approach, where the introduction of one functional group does not interfere with the other, and the reaction conditions are mild enough to prevent side reactions or racemization. A plausible and efficient route involves the initial synthesis of a 4-azido-L-phenylalanine precursor, followed by a regioselective iodination at the 3-position.

Several methods exist for installing an azide (B81097) group onto an aromatic ring. For the synthesis of a 4-azido-phenylalanine scaffold, the most common and scalable approach begins with a substitution reaction on a pre-functionalized precursor.

Ullman-Type Coupling: This is a widely used method for forming aryl azides. The process typically starts with a protected 4-iodo-L-phenylalanine derivative. The amino and carboxyl groups of the amino acid are protected, for instance with Boc (tert-butoxycarbonyl) and as a methyl ester, respectively, to prevent unwanted side reactions. The protected 4-iodo-L-phenylalanine then undergoes a copper(I)-catalyzed reaction with sodium azide (NaN₃). Ligands such as N,N'-dimethylethylenediamine or L-proline are often employed to facilitate the reaction, which is typically carried out in an aqueous ethanol (B145695) solution.

Diazotization-Azidation: An alternative route starts from 4-amino-L-phenylalanine. The aromatic amino group can be converted into a diazonium salt, which is then displaced by an azide ion. However, this method often involves the generation of potentially explosive diazonium intermediates, making it less suitable for large-scale synthesis.

Diazotransfer Reactions: This method involves the reaction of a protected 4-aminophenylalanine derivative with a diazotransfer reagent, such as imidazole-1-sulfonyl azide. While effective, the potential hazards associated with sulfonyl azides are a significant consideration.

Given the considerations of safety and scalability, the Ullman-type coupling on a 4-iodo precursor is often the preferred method for generating the 4-azido-phenylalanine intermediate.

Table 1: Comparison of Azidation Methods for Phenylalanine Derivatives

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullman-Type Coupling | 4-Iodo-L-phenylalanine | Cu(I) salt, NaN₃, Ligand | Scalable, reliable, relatively safer conditions. | Requires a halogenated precursor. |

| Diazotization-Azidation | 4-Amino-L-phenylalanine | NaNO₂, Acid, NaN₃ | Direct conversion of amine to azide. | Involves potentially explosive diazonium salts. |

| Diazotransfer | 4-Amino-L-phenylalanine | Imidazole-1-sulfonyl azide | Effective for primary amines. | Diazotransfer reagents can be hazardous. |

Once the 4-azido-L-phenylalanine intermediate is synthesized and appropriately protected, the next critical step is the regioselective introduction of an iodine atom at the 3-position (ortho to the azide).

Electrophilic Iodination: The azide group is an activating, ortho-, para-directing group. Therefore, direct electrophilic iodination of the 4-azidophenylalanine ring is expected to favor substitution at the positions ortho to the azide, i.e., the C3 and C5 positions. Given that the C4 position is already substituted, iodination will occur at C3. Reagents such as N-iodosuccinimide (NIS) in the presence of a strong acid like triflic acid can be used for this purpose. The conditions must be carefully optimized to achieve mono-iodination and prevent di-iodination.

Sandmeyer Reaction: An alternative, though more circuitous, route would involve starting with a precursor like 3-amino-4-nitrophenylalanine. The 3-amino group could be converted to iodine via a Sandmeyer reaction. Subsequently, the 4-nitro group would need to be reduced to an amine and then converted to the azide. This multi-step process offers precise regiochemical control but is less atom-economical.

The direct electrophilic iodination of a 4-azidophenylalanine derivative represents a more streamlined approach for the synthesis of 4-azido-3-iodophenylalanine.

Maintaining the L-configuration at the α-carbon is paramount throughout the synthetic sequence. Starting the synthesis from commercially available L-phenylalanine or L-tyrosine is the foundational step for ensuring the desired stereochemistry. It is crucial that none of the subsequent reactions—protection, azidation, iodination, and deprotection—induce racemization.

Studies on the synthesis of related compounds, such as 4-azido-L-phenylalanine, have shown that the key transformations, including the direct iodination of L-phenylalanine and the subsequent copper-catalyzed azidation, can be performed without detectable erosion of stereochemistry at the α-carbon. The use of coupling agents and bases during protection or other steps must be carefully evaluated, as these conditions can sometimes lead to racemization. For instance, certain esterification protocols are known to be racemization-prone, necessitating the use of specialized, racemization-free coupling agents if such steps are required. Confirmation of stereochemical purity is a critical part of the analytical validation process.

Methodologies for Orthogonal Iodination on the Phenylalanine Core

Development of Efficient and Scalable Synthetic Protocols

Transitioning a synthetic route from a laboratory scale to a larger, more scalable protocol requires consideration of cost, safety, efficiency, and ease of purification. For this compound, a scalable synthesis would be modeled on established, robust procedures for similar unnatural amino acids.

A proposed scalable synthesis is outlined below: Table 2: Proposed Scalable Synthetic Protocol for L-4-Azido-3-iodophenylalanine

| Step | Transformation | Starting Material | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Iodination | L-Phenylalanine | NaIO₃, I₂, Acetic Acid, H₂SO₄ | Direct, para-selective iodination. The product, 4-iodo-L-phenylalanine, can be crystallized, avoiding chromatography. |

| 2 | Amine Protection | 4-Iodo-L-phenylalanine | Boc₂O, Et₃N, H₂O/MeOH | Protection of the α-amino group as N-Boc is necessary to prevent side reactions in the subsequent azidation step. |

| 3 | Azidation | N-Boc-4-iodo-L-phenylalanine | NaN₃, CuI, N,N'-dimethylethylenediamine, Sodium Ascorbate | Ullman-type coupling. The product, N-Boc-4-azido-L-phenylalanine, is often pure enough after aqueous workup. |

| 4 | Iodination | N-Boc-4-azido-L-phenylalanine | N-Iodosuccinimide (NIS), Triflic Acid | Regioselective iodination at the C3 position, directed by the activating azide group. Requires careful control of stoichiometry. |

| 5 | Deprotection | N-Boc-4-azido-3-iodo-L-phenylalanine | H₂SO₄ or HCl in Dioxane | Acid-catalyzed removal of the Boc protecting group to yield the final product. |

This protocol prioritizes chromatography-free steps, relying on crystallization and aqueous workups for purification, which is advantageous for scalability.

Analytical Techniques for Validating Compound Structure and Purity

A comprehensive suite of analytical techniques is essential to unambiguously confirm the structure of this compound and to assess its purity, including its chemical and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR helps to confirm the substitution pattern on the aromatic ring and the integrity of the amino acid backbone. ¹³C NMR provides information on all carbon atoms in the molecule.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the exact molecular weight and elemental formula of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The azide group exhibits a strong, characteristic asymmetric stretching vibration around 2100 cm⁻¹, providing clear evidence of its presence.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the chemical purity of the final compound. A reversed-phase C18 column is commonly used with a UV detector.

Chiral Analysis: Ensuring the enanti

Genetic Incorporation of 4 Azido 3 Iodophenylalanine into Macromolecules

Strategies for Expanding the Genetic Code

The central dogma of molecular biology dictates that the genetic code, comprised of 64 triplet codons, directs the synthesis of proteins from a standard set of 20 amino acids. Expanding this code to include UAAs requires the development of strategies to reassign or create new codons and to engineer cellular machinery that can recognize and utilize these new building blocks.

A cornerstone of genetic code expansion is the creation of orthogonal aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pairs. nih.gov These pairs function independently of the host cell's endogenous translational machinery, ensuring that the UAA is specifically incorporated at the desired site without cross-reactivity with canonical amino acids or tRNAs. nih.govresearchgate.net The most common strategy involves importing an aaRS/tRNA pair from a phylogenetically distant organism. nih.gov For instance, the tyrosyl-tRNA synthetase/tRNA pair from the archaeon Methanocaldococcus jannaschii (MjTyrRS/tRNATyr) has been widely used for incorporating UAAs in E. coli because its recognition elements differ significantly from those of the host. plos.org

To make an orthogonal aaRS specific for a UAA like 4-Azido-3-iodophenylalanine, the enzyme's active site is re-engineered through directed evolution. This process typically involves creating a library of aaRS mutants and subjecting them to rounds of positive and negative selection. nih.govfrontiersin.org In positive selection, cells are engineered to survive only if the mutant aaRS can charge the orthogonal tRNA with the UAA, which then suppresses a nonsense codon in a reporter gene essential for survival (e.g., an antibiotic resistance gene). nih.gov Negative selection is then used to eliminate aaRS variants that recognize any of the 20 canonical amino acids, often by using a toxic gene containing a nonsense codon. nih.gov

The pyrrolysyl-tRNA synthetase/tRNA (PylRS/tRNAPyl) pair from methanogenic archaea is another highly orthogonal system used in both prokaryotic and eukaryotic hosts. nih.govcam.ac.ukdiva-portal.org Its versatility has been demonstrated by the engineering of numerous PylRS mutants capable of incorporating a wide array of structurally diverse UAAs. diva-portal.org

The most widely used method for site-specific UAA incorporation is amber codon suppression. frontiersin.orgresearcher.life The amber stop codon (UAG) is the least frequently used stop codon in many organisms, making it a suitable candidate for reassignment. diva-portal.org In this technique, a gene of interest is mutated to contain a UAG codon at the desired position for UAA insertion. An orthogonal suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon is co-expressed with its cognate, engineered aaRS. frontiersin.orgcam.ac.uk When the UAA is supplied in the growth medium, the engineered aaRS specifically acylates the suppressor tRNA with the UAA. The ribosome then reads the UAG codon and incorporates the UAA into the growing polypeptide chain, rather than terminating translation. cam.ac.uk

While amber suppression is prevalent, other nonsense codons (ochre - UAA, and opal - UGA) and even quadruplet codons have been utilized to expand the genetic code further, enabling the simultaneous incorporation of multiple different UAAs into a single protein. acs.orgresearchgate.net

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Selective Recognition

Optimization of Cellular and Cell-Free Protein Synthesis Systems for UAA Integration

The efficiency of UAA incorporation can be a limiting factor, leading to low yields of the full-length target protein. nih.gov Several strategies have been developed to optimize both cellular and cell-free protein synthesis systems for enhanced UAA integration.

In cellular systems, increasing the expression levels of the orthogonal aaRS and tRNA can improve incorporation efficiency. This can be achieved by using strong promoters to drive their expression or by increasing the copy number of the genes encoding them. acs.org For example, the pEVOL and later pUltra plasmid systems were developed to enhance UAA incorporation in E. coli by providing multiple copies of the aaRS and tRNA genes. frontiersin.org In eukaryotes like yeast and mammalian cells, optimizing the transcription of the orthogonal tRNA, often using specific Pol III promoters, is crucial for high efficiency. nih.govcam.ac.uk

Cell-free protein synthesis (CFPS) systems offer several advantages for UAA incorporation, including the ability to directly supply the UAA at high concentrations and to easily modify reaction conditions. uow.edu.aunih.govfrontiersin.org Optimization of CFPS systems for UAA integration often involves adjusting the concentrations of key components like magnesium, the orthogonal tRNA, and the UAA itself. uow.edu.augenefrontier.com Furthermore, using extracts from genomically recoded organisms that lack release factor 1 (RF1), the protein that normally recognizes the amber stop codon, can significantly increase the efficiency and fidelity of UAA incorporation at UAG codons. nih.gov High-yield CFPS platforms have been developed that can produce milligram-per-milliliter quantities of proteins containing UAAs. nih.govnih.gov

Site-Specific Incorporation into Proteins, Peptides, and Nucleic Acids

The genetic code expansion technology has been successfully applied to incorporate a wide variety of UAAs, including those with azide (B81097) and iodo functionalities, into proteins in various organisms. For instance, p-azidophenylalanine (AzF) and p-iodophenylalanine (iodoPhe) have been site-specifically incorporated into proteins in E. coli, yeast, and mammalian cells. plos.orgrsc.orgnih.gov

The process begins with the introduction of an amber codon into the gene encoding the target protein via site-directed mutagenesis. This modified gene is then expressed in a host organism that also expresses the corresponding orthogonal aaRS/tRNA pair. When the UAA, such as this compound, is added to the culture medium, it is taken up by the cells and incorporated into the protein at the site specified by the amber codon. This methodology has been used to introduce UAAs into a range of proteins, including green fluorescent protein (GFP) and T4 lysozyme, for various applications. rsc.orgnih.gov

While the primary focus has been on proteins and peptides, the fundamental principles of genetic code expansion can also be conceptually extended to the enzymatic synthesis of modified nucleic acids, although this is a less explored area.

Evaluation of Incorporation Efficiency and Fidelity in Biological Contexts

The success of any UAA incorporation experiment hinges on two key parameters: efficiency and fidelity. Efficiency refers to the yield of the full-length protein containing the UAA, while fidelity refers to the accuracy of the incorporation, i.e., the extent to which the UAA is incorporated at the target codon and not a canonical amino acid.

Incorporation efficiency is often assessed by quantifying the amount of full-length protein produced in the presence versus the absence of the UAA. This can be done using techniques like SDS-PAGE and Western blotting. plos.orgrsc.org For example, the incorporation of p-iodophenylalanine into GFP in mycobacteria resulted in a yield of 0.6 mg/L, which was about 9% of the wild-type GFP yield. plos.org

Fidelity is typically evaluated using mass spectrometry. plos.orgrsc.org By analyzing the mass of the purified protein, researchers can confirm that the UAA has been incorporated and that there is no significant misincorporation of natural amino acids at the target site. For instance, electrospray ionization-quadrupole time-of-flight (ESI-Q-TOF) mass analysis has been used to verify the site-specific incorporation of azido-modified phenylalanine residues into superfolder green fluorescent protein (sfGFP). rsc.orgnih.gov In studies involving the incorporation of p-azidophenylalanine into GFP in mycobacteria, mass spectrometry confirmed the correct mass of the mutant protein, although some reduction of the azide group to an amine was observed. plos.org

The development of fluorescence-based reporter systems, such as those using GFP with an amber codon, allows for high-throughput screening and selection of highly efficient and specific orthogonal aaRS/tRNA pairs, further enhancing the fidelity and efficiency of UAA incorporation. biorxiv.orgresearchgate.net

Bioorthogonal Chemistry Applications of 4 Azido 3 Iodophenylalanine

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

The azide (B81097) group on 4-Azido-3-iodophenylalanine would make it a prime candidate for CuAAC, a highly efficient and widely used bioorthogonal reaction. rsc.org

Principles and Mechanistic Aspects of CuAAC for Macromolecular Labeling

The CuAAC reaction is a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which rapidly and specifically forms a stable 1,4-disubstituted triazole linkage. rsc.org For macromolecular labeling, this compound would first be incorporated into a target protein at a specific site using genetic code expansion techniques. baseclick.eu This involves an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon) and inserts the UAA during protein translation. nih.gov

Once the azide-functionalized protein is expressed and purified, it can be reacted with a probe molecule containing a terminal alkyne. The reaction is catalyzed by a Cu(I) source, often generated in situ by the reduction of Cu(II) salts (like CuSO₄) with an agent such as sodium ascorbate. ru.nl To protect the protein from damage by reactive oxygen species generated by the copper catalyst and to improve reaction efficiency, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid) are employed to stabilize the Cu(I) ion. ru.nlresearchgate.net The resulting triazole ring is exceptionally stable under physiological conditions, making the linkage robust. springernature.com

Development of Fluorescent, Biotinylated, and Affinity-Tagged Probes

A key advantage of the CuAAC reaction is its modularity, allowing the azide-modified protein to be conjugated with a wide array of alkyne-containing probes. sigmaaldrich.com These probes are designed for specific downstream applications:

Fluorescent Probes: Alkyne-derivatized fluorophores (e.g., cyanine (B1664457) dyes, Alexa Fluor dyes) can be "clicked" onto the protein containing this compound. This enables the visualization of the protein's localization and dynamics within fixed or, in some cases, live cells using fluorescence microscopy. lumiprobe.com

Biotinylated Probes: An alkyne-biotin probe allows for the selective capture and purification of the labeled protein and its binding partners using streptavidin-coated beads. This is a cornerstone technique in proteomics for identifying protein-protein interactions.

Affinity-Tagged Probes: Other small molecules or tags can be installed to facilitate protein purification, immobilization on surfaces, or to introduce other functionalities for detailed biochemical analysis. scbt.com

Applications in Proteomics and Cellular Imaging Research

The ability to site-specifically label proteins with this compound would have significant implications for proteomics and cellular imaging. brieflands.commdpi.com In proteomics, it would enable the identification of protein interaction partners through affinity purification coupled with mass spectrometry (AP-MS). The iodine atom in this compound could theoretically provide an additional benefit as a heavy atom, potentially aiding in X-ray crystallographic studies to solve the three-dimensional structure of the labeled protein or protein complexes. For cellular imaging, fluorescently tagging proteins expressed with this UAA would allow for precise tracking of their cellular trafficking, turnover, and response to stimuli. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Catalyst-Free Bioconjugation

The primary limitation of CuAAC for live-cell applications is the cytotoxicity of the copper catalyst. nih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) circumvents this issue by using a strained alkyne that reacts with an azide without the need for a metal catalyst. biorxiv.org

Design Considerations for Strained Alkyne Reaction Partners with the Azide Moiety

The driving force for SPAAC is the relief of ring strain in a cycloalkyne, such as a cyclooctyne. nih.gov The azide group of this compound would react with these strained alkynes in a catalyst-free manner. Key design considerations for the alkyne partner include:

Reactivity: The rate of the SPAAC reaction is highly dependent on the structure of the strained alkyne. Derivatives such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), or difluorinated cyclooctynes (DIFO) have been developed to increase reaction kinetics, enabling efficient labeling at low, biologically compatible concentrations. researchgate.netmedchemexpress.com

Stability and Solubility: The strained alkyne must be stable in aqueous physiological environments and sufficiently soluble to reach its target.

Bioorthogonality: The alkyne must not react with any other endogenous functional groups in the cell.

Table 1: Common Strained Alkynes for SPAAC

| Strained Alkyne | Abbreviation | Key Features |

|---|---|---|

| Dibenzocyclooctyne | DBCO | High reactivity, commercially available. |

| Bicyclononyne | BCN | Good balance of stability and reactivity. |

| Difluorinated Cyclooctyne | DIFO | Enhanced reactivity due to electron-withdrawing fluorine atoms. |

Live-Cell and In Vivo Labeling Strategies

SPAAC is the preferred method for labeling azide-containing biomolecules in living systems. nih.govnih.gov A general strategy would involve two steps:

Incorporation of the UAA: Cells or organisms are cultured with this compound, which is incorporated into newly synthesized proteins at genetically specified sites.

Labeling with a Strained Alkyne Probe: A strained alkyne conjugated to a reporter molecule (e.g., a fluorophore for imaging or a PET tracer for in vivo studies) is administered to the live cells or organism. nih.gov The strained alkyne selectively reacts with the azide group on the target protein, allowing for real-time visualization of protein dynamics or biodistribution in a living context. biorxiv.orgacs.org This approach has been successfully used to image newly synthesized proteins, track cell-surface glycans, and perform in vivo imaging in model organisms. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Copper(II) Sulfate | CuSO₄ |

| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA |

| 2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid | BTTAA |

| Dibenzocyclooctyne | DBCO |

| Bicyclononyne | BCN |

| Difluorinated Cyclooctyne | DIFO |

| Biarylazacyclooctynone | BARAC |

Photoaffinity Labeling Pal Applications Utilizing 4 Azido 3 Iodophenylalanine

Fundamentals of Photoactivated Covalent Crosslinking in Chemical Biology

Photoactivated covalent crosslinking is a method used to study interactions between molecules by creating a stable, covalent bond between them upon exposure to light. rsc.orgnih.gov This technique relies on the use of a "photoaffinity label," a molecule that contains a photoreactive group. nih.govbiologiachile.cl This group is chemically inert in the dark but becomes highly reactive when exposed to a specific wavelength of light, typically UV light. nih.govthermofisher.com

The general process of photoaffinity labeling involves several key steps:

Incubation: The photoaffinity label, which is often a modified version of a known ligand or a compound of interest, is incubated with its biological target, such as a protein or a complex mixture of proteins. tandfonline.comresearchgate.net During this time, a non-covalent complex is formed between the label and its binding partner. tandfonline.com

Photoactivation: The mixture is then irradiated with UV light. This activates the photoreactive group on the label, generating a highly reactive intermediate species, such as a nitrene or a carbene. biologiachile.clthermofisher.com

Covalent Crosslinking: This reactive intermediate rapidly forms a covalent bond with nearby amino acid residues at the binding site. thermofisher.comnih.gov This "freezes" the transient interaction, creating a stable, covalently linked complex. nih.gov

Analysis: The resulting covalent complex can then be isolated and analyzed using various techniques, such as mass spectrometry, to identify the labeled protein and the specific site of interaction. tandfonline.comdrughunter.com

Commonly used photoreactive groups in chemical biology include aryl azides, diazirines, and benzophenones. nih.govthermofisher.com Aryl azides, like the one found in 4-azido-3-iodophenylalanine, are frequently used due to their relatively small size and ease of incorporation into molecules. researchgate.net Upon UV activation, aryl azides form highly reactive nitrenes that can insert into C-H, N-H, or O-H bonds of nearby amino acid residues. nih.govbiologiachile.cl

The temporal control afforded by photoactivation is a significant advantage of this technique, allowing researchers to capture transient or weak interactions that might be difficult to study using other methods. rsc.orgnih.gov

Identification and Characterization of Protein-Ligand Interactions

A primary application of photoaffinity labeling with probes like this compound is the identification and detailed characterization of protein-ligand interactions. nih.gov This method allows for the direct identification of the protein target of a small molecule or drug and can pinpoint the specific amino acid residues that constitute the binding site. tandfonline.comnih.gov

The process typically involves designing a photoaffinity probe that incorporates the ligand of interest, a photoreactive group (such as the 4-azido-3-iodophenyl group), and often a reporter tag (like biotin (B1667282) or a fluorescent dye) for easier detection and isolation. nih.gov It is crucial that the addition of the photoreactive group does not significantly alter the binding affinity of the ligand for its target. tandfonline.com

Once the probe is synthesized, it is incubated with a complex biological sample, such as a cell lysate or even in living cells. nih.govevotec.com After photo-crosslinking, the tagged protein-ligand complexes are enriched and purified. Subsequent analysis, most commonly by mass spectrometry, involves digesting the protein and identifying the peptide fragment that has been covalently modified by the photoaffinity label. tandfonline.comdrughunter.com This provides direct evidence of the protein target and the location of the binding site.

A key advantage of PAL is its ability to identify not only high-affinity interactions but also transient or low-affinity binding events that are often missed by other techniques. nih.gov Competition experiments, where the labeling is performed in the presence of an excess of the unmodified ligand, are often used to confirm the specificity of the interaction. researchgate.netmdpi.com

Probing Allosteric Sites and Conformational States of Biomolecules

Photoaffinity labeling is a valuable tool for investigating the dynamic nature of biomolecules, including the identification of allosteric binding sites and the characterization of different conformational states. nih.gov Allosteric sites are distinct from the primary (orthosteric) binding site and can modulate the protein's activity when a ligand binds to them. drughunter.com

By designing photoaffinity probes based on known allosteric modulators, researchers can covalently label and subsequently identify these regulatory sites. researchgate.net This information is critical for understanding how a protein's function is controlled and for the development of drugs that target these allosteric sites.

Furthermore, PAL can be used to "trap" and study different conformational states of a protein. nih.gov Many proteins exist in a dynamic equilibrium between various conformations, and ligand binding can stabilize a particular state. By applying the photo-crosslinking pulse at specific times or under certain conditions, it is possible to covalently capture the protein in a specific functional state. This allows for the structural characterization of transient intermediates that are often difficult to study. rsc.org For instance, the technique has been used to study the structural biology of allosteric transitions in transmembrane proteins like pentameric ligand-gated ion channels. nih.gov

The ability of photoaffinity labels to react with a wide range of amino acid residues in their proximity makes them particularly well-suited for exploring the architecture of binding pockets, including those that are shallow or less defined, which can be challenging for other structural biology techniques. evotec.com

Methodological Advancements in Target Deconvolution and Validation

Target deconvolution, the process of identifying the molecular targets of bioactive compounds discovered through phenotypic screens, is a significant challenge in drug discovery and chemical biology. nih.govnih.gov Photoaffinity labeling has emerged as a powerful strategy in this area. nih.govnih.gov

Recent methodological advancements have integrated PAL with sophisticated proteomic and mass spectrometry techniques to create more streamlined and high-throughput workflows for target identification. pharmaweek.comworldpreclinicalcongress.com These approaches often involve the use of "tag-free" photoaffinity probes. Instead of a large reporter tag, these probes contain a small chemical handle, such as an alkyne or azide (B81097), which can be used for subsequent bioorthogonal "click" chemistry to attach a reporter molecule after the crosslinking event. nih.gov This minimizes the perturbation to the original ligand's structure and bioactivity.

One such advanced workflow is High-Throughput Photoaffinity Labeling Mass Spectrometry (HT-PALMS). evotec.com This method uses fully functionalized fragment probes in a native cellular environment to globally assess protein-ligand interactions, enabling the identification of targets even in complex proteomes. evotec.com

For target validation, once a putative target is identified via PAL, further experiments are necessary to confirm its biological relevance. nih.gov This can involve techniques like RNA interference (RNAi) or CRISPR-Cas9 to deplete the target protein and observe if the phenotypic effect of the small molecule is lost. Additionally, biophysical methods can be used to measure the binding affinity of the unmodified compound to the identified target, validating the interaction. acs.org The combination of PAL for initial target discovery with these validation methods provides a robust platform for elucidating the mechanism of action of novel bioactive compounds. worldpreclinicalcongress.com

Radioisotopic Labeling and Detection with 4 Azido 3 Iodophenylalanine

Radiochemical Synthesis of Iodine-125 and Other Isotope-Labeled Derivatives

The synthesis of radiolabeled derivatives of 4-azido-3-iodophenylalanine leverages established methods of radiohalogenation. mdpi.com Iodine-125 (¹²⁵I) is a commonly used isotope for these applications due to its favorable nuclear properties, including a long half-life of 59.4 days and low-energy gamma photon emission, which are ideal for in vitro assays and autoradiography. nih.gov

The primary method for introducing radioactive iodine into the aromatic ring is through electrophilic radioiododemetallation, most commonly using an organotin precursor. nih.gov For instance, a general strategy involves synthesizing a tributylstannyl derivative of the parent molecule, which can then undergo a rapid reaction with a source of electrophilic radioiodine, such as Na[¹²⁵I] in the presence of an oxidizing agent, to yield the desired ¹²⁵I-labeled product with high specific activity. nih.gov An alternative approach is the synthesis of a heterobifunctional reagent that incorporates the p-azido-m-iodophenyl structure, which can then be used to derivatize other molecules. nih.gov For example, N-(3-(p-azido-m-[¹²⁵I]iodophenyl)propionyl)-succinimide ([¹²⁵I]AIPPS) was synthesized as a carrier-free reagent with a specific radioactivity of 2175 Ci/mmol. nih.gov This reagent makes the target ligand both radioactive and photoactive in a single step. nih.gov

Radiochemical yields for these types of syntheses are often high. A single-step synthesis of 4-[¹²⁵I]iodophenylalanine from a tin precursor achieved an average radiochemical yield of 94.8 ± 3.4%. nih.gov The resulting products are typically purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity. mdpi.comnih.gov

| Radiolabeled Compound | Isotope | Precursor Type | Radiochemical Yield (RCY) | Specific Activity | Reference |

|---|---|---|---|---|---|

| 4-[¹²⁵I]Iodo-L-phenylalanine | ¹²⁵I | Tributylstannyl | 94.8 ± 3.4% (single step) | >750 Ci/mmol | nih.gov |

| 4-[¹³¹I]Iodo-L-phenylalanine | ¹³¹I | Tributylstannyl | 90.0 ± 3.8% | Not Reported | nih.gov |

| [¹²⁵I]AIPP-GluD | ¹²⁵I | [¹²⁵I]AIPPS reagent | Not Reported | 2175 Ci/mmol (carrier-free) | nih.gov |

Tracer Development for Receptor Binding and Localization Studies

Derivatives of this compound are highly valuable for developing radiotracers, particularly for photoaffinity labeling. The aryl azide (B81097) group is chemically stable in the dark but, upon exposure to UV light, forms a highly reactive nitrene intermediate that can covalently bond to nearby molecules, such as the amino acid residues within a receptor's binding pocket. When combined with a ¹²⁵I label, this allows for the permanent radioactive tagging of the target receptor.

A key example is the development of 2(-)[2-(4-azido-3(-)[¹²⁵I]-iodophenyl)ethylamino]adenosine ([¹²⁵I]AzPE), a photoaffinity label derived from an A₂ₐ adenosine (B11128) receptor agonist. nih.gov The non-azido parent compound, 2-[2-(4-amino-3-[¹²⁵I]iodophenyl)ethylamino]adenosine ([¹²⁵I]APE), was first developed as a high-affinity radioligand for A₂ₐ receptors. nih.gov The subsequent conversion of the amino group to an azide group yielded [¹²⁵I]AzPE, a selective photoaffinity tracer. nih.gov

These tracers are used in autoradiography to visualize the distribution of receptors in tissue sections. Studies using [¹²⁵I]APE showed high binding density in the striatum, nucleus accumbens, and olfactory tubercle of the rat brain, a pattern consistent with the known distribution of A₂ₐ adenosine receptors. nih.gov This specific binding was displaceable by known A₂ₐ-selective ligands, confirming the tracer's utility for receptor localization. nih.gov

Quantitative Analysis in Biochemical and Cellular Assays

Radioisotope-labeled probes derived from this compound enable precise quantitative analysis in a variety of assays. Saturation binding experiments using these radioligands allow for the determination of key receptor parameters, such as the receptor density (Bmax) and the ligand's dissociation constant (Kd), which is a measure of binding affinity.

For example, binding studies with [¹²⁵I]APE on rat striatal membranes revealed two distinct affinity states for the A₂ₐ adenosine receptor, with Kd values of 1.3 ± 0.1 nM and 19 ± 4.5 nM. nih.gov Similarly, competition binding assays are performed where the radioligand competes with unlabeled compounds for receptor binding. These experiments are used to determine the inhibitory constants (Ki) or IC₅₀ values of the unlabeled compounds, providing a measure of their receptor binding potency. The rank-order potency of various compounds to compete for [¹²⁵I]AzPE binding confirmed its selectivity for the A₂ₐ receptor. nih.gov

In cellular uptake assays, the accumulation of the radiotracer can be measured to study the activity of transporters. For instance, the uptake of 4-[¹²⁵I]iodophenylalanine was quantified in MCF-7 breast cancer cells and was found to be comparable to that of [¹⁴C]phenylalanine, indicating that its transport is mediated by amino acid transporters. nih.gov

| Radioligand | Assay Type | Receptor/Transporter | Tissue/Cell Line | Key Findings (Kd, IC₅₀) | Reference |

|---|---|---|---|---|---|

| [¹²⁵I]APE | Saturation Binding | A₂ₐ Adenosine Receptor | Rat Striatal Membranes | Kd = 1.3 nM (high affinity), 19 nM (low affinity) | nih.gov |

| [¹²⁵I]AzPE | Competition Binding | A₂ₐ Adenosine Receptor | Rat Striatal Membranes | IC₅₀ (CGS-21680) = 100 nM reduced labeling by 91% | nih.gov |

| 4-[¹²⁵I]Iodophenylalanine | Competition Assay | Amino Acid Transporter | MCF-7 Cells | IC₅₀ (unlabeled I-Phe) = 1.0 mM | nih.gov |

Application in Characterization of Biological Receptors and Transporters (e.g., A2a adenosine receptor)

The unique combination of a radioisotope and a photoactive group in molecules like [¹²⁵I]AzPE makes them exceptionally powerful for the detailed characterization of their biological targets. Photoaffinity labeling provides a "snapshot" of the ligand-receptor interaction by creating a covalent bond, which allows the receptor protein to be identified and studied under harsh conditions (e.g., gel electrophoresis) that would normally disrupt non-covalent interactions.

The application of [¹²⁵I]AzPE has been instrumental in characterizing the A₂ₐ adenosine receptor. nih.gov Upon photolysis, [¹²⁵I]AzPE specifically and covalently labeled a single polypeptide with a molecular weight of 42 kDa in rat striatal membranes. nih.gov This molecular weight corresponds to that of the A₂ₐ adenosine receptor, providing direct identification of the protein that binds the ligand. nih.gov

Furthermore, this technique has been used to investigate the receptor's interaction with its signaling partners, the GTP-binding proteins (G-proteins). The efficiency of photoaffinity labeling of the A₂ₐ receptor by [¹²⁵I]AzPE was significantly reduced in the presence of guanosine (B1672433) 5'-O-(3-thiotriphosphate), a G-protein activator. nih.gov This finding provided direct evidence that the radioligand binds to the G-protein-coupled state of the receptor, offering a valuable tool to explore the mechanisms of receptor activation and signal transduction. nih.govnih.gov

Advanced Analytical Methodologies and Future Research Directions

Integration with Mass Spectrometry-Based Proteomics for Post-Translational Modification Analysis

Mass spectrometry (MS)-based proteomics is a cornerstone for identifying and quantifying proteins and their post-translational modifications (PTMs) in complex biological samples. acs.org The incorporation of 4-Azido-3-iodophenylalanine into a target protein provides a powerful handle for enriching and identifying that protein and its interacting partners from a complex mixture.

The workflow would typically involve:

Site-Specific Incorporation : Using genetic code expansion techniques, this compound is incorporated at a specific site within a protein of interest in a cellular or in-vitro system. nih.govnih.gov

Bioorthogonal Ligation : The azide (B81097) group allows for the selective attachment of a reporter tag via click chemistry. mdpi.com This tag could be a biotin (B1667282) molecule for affinity purification or a fluorescent dye for visualization. The reaction is highly specific and does not interfere with native biological processes. researchgate.net

Enrichment and Digestion : The biotin-tagged protein, along with any crosslinked partners, can be isolated from the cell lysate using streptavidin-coated beads. The enriched proteins are then digested, typically with trypsin, into smaller peptides for MS analysis. acs.orgscispace.com

MS Analysis : The peptide mixture is analyzed by tandem mass spectrometry (MS/MS). The presence of the this compound residue, or its clicked product, results in a unique mass shift in the peptide fragment, confirming its presence and location. The heavy iodine atom (¹²⁷I) provides a distinct isotopic signature that can further aid in the unambiguous identification of the labeled peptides against a complex background.

This method allows for the precise mapping of PTMs on the protein of interest and can be used to study how these modifications affect protein-protein interactions. The protocol can be adapted for various "pull-down" experiments to identify binding partners that are captured along with the tagged protein of interest.

Application in Vibrational Spectroscopy for Probing Local Protein Environments

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, can provide high-resolution information about the local chemical environment of a specific functional group within a protein. The azide group of this compound is an excellent vibrational probe due to its unique properties. nih.govacs.org

The azide group possesses a strong asymmetric stretching vibration (ν(N₃)) that occurs around 2100 cm⁻¹. This region of the IR spectrum is relatively free from interference from other protein vibrational modes, making the azide a clean and sensitive reporter. nih.govcaltech.edu The exact frequency, intensity, and bandwidth of this azide stretch are highly sensitive to the local environment, including polarity, hydration, and electric fields. nih.govnih.gov

By incorporating this compound at different sites within a protein, researchers can map the local environment at each position. For instance, an azide group in a hydrophobic, buried protein core will have a different IR frequency compared to one on the solvent-exposed surface. nih.gov The electron-withdrawing nature of the adjacent iodine atom in this compound is expected to subtly shift the azide stretching frequency compared to 4-azidophenylalanine, potentially increasing its sensitivity to the local electrostatic environment. This allows for detailed studies of protein folding, conformational changes, and ligand binding by monitoring the changes in the azide's IR spectrum. caltech.edu

| Vibrational Probe | **Typical IR Frequency (cm⁻¹) ** | Environmental Sensitivity |

| Azide (in 4-Azidophenylalanine) | ~2100-2150 | High sensitivity to solvent polarity, hydrogen bonding, and local electric fields. nih.govcaltech.edu |

| Nitrile (in 4-Cyanophenylalanine) | ~2230-2240 | Sensitive to local environment, often used as a complementary probe to the azide. nih.gov |

This table presents typical values for commonly used vibrational probes.

Resonance Raman (RR) spectroscopy enhances the Raman signal of a chromophore by exciting it with a laser wavelength that matches one of its electronic transitions. While the azidophenyl group itself does not absorb strongly in the visible region, UV Resonance Raman (UVRR) spectroscopy can be employed. By using a UV laser for excitation (e.g., below 250 nm), the signal from the aromatic side chain of the incorporated amino acid can be selectively enhanced.

The vibrational modes of the iodinated phenyl ring are sensitive to its conformation and interactions. The heavy iodine atom significantly affects the vibrational frequencies of the ring, providing a distinct spectral signature. Changes in the protein's structure that alter the packing or electronic environment around the this compound residue would be reflected in its UVRR spectrum. This selectivity allows researchers to focus on the structural dynamics of a specific site within a large biomolecular complex, even at low concentrations.

Infrared (IR) Spectroscopy for Azide Asymmetric Stretch Analysis

Förster Resonance Energy Transfer (FRET) Studies with this compound-Incorporated Biomolecules

FRET is a powerful technique for measuring distances on the nanometer scale (typically 2-10 nm) within or between biomolecules. It relies on the energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the two dyes.

The azide group of this compound is an ideal anchor point for the covalent attachment of a fluorescent dye (a FRET donor or acceptor) via click chemistry. caltech.edu By incorporating this unnatural amino acid at a specific site, a dye can be positioned with high precision. To perform a FRET experiment, a second dye is attached to another site on the same or a different protein.

The process would be:

Incorporate this compound at the desired location.

Incorporate another reactive amino acid (like a cysteine) or a second azido-amino acid at a different location.

Use orthogonal chemistry to attach a FRET donor dye to one site and an acceptor dye to the other. For example, use click chemistry for the azide and thiol-maleimide chemistry for a cysteine.

Measure the FRET efficiency to determine the distance between the two sites.

This approach enables the study of protein conformational changes, protein-protein interactions, and the dynamics of biomolecular machines in real-time. The rigid structure of the phenyl ring provides a well-defined point of attachment for the dye, reducing uncertainty in the interpretation of FRET data.

Development of Multiplexed Labeling Strategies for Systems Biology Research

Systems biology aims to understand the complex interaction networks that govern cellular processes. A major challenge is to track multiple proteins or pathways simultaneously. The bioorthogonal nature of the azide group in this compound is central to developing multiplexed labeling strategies.

By using different, mutually orthogonal click chemistry reactions, multiple components can be labeled in the same cell or lysate. For example, an azide-functionalized protein (via this compound) can be labeled with one fluorescent probe using an alkyne partner, while another protein functionalized with a different group (e.g., a trans-cyclooctene) is labeled with a second probe using a tetrazine partner.

The iodine atom on this compound could also enable an additional layer of multiplexing. For instance, it could potentially participate in halogen bonding-based interactions or be used as a handle for palladium-catalyzed cross-coupling reactions, orthogonal to the azide's click reactivity. This would allow for the sequential or simultaneous attachment of different probes or functional molecules to the same protein, enabling highly complex experiments to track protein localization, interaction, and function within the context of the entire cellular network.

Computational Modeling and Simulation for Understanding Reactivity and Biological Interactions

Computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, are invaluable for interpreting experimental data and predicting molecular behavior.

Reactivity Modeling : QM calculations can be used to model the electronic structure of the azido (B1232118) and iodo-substituted phenyl ring. This helps in understanding how the iodine atom influences the reactivity of the azide group in click chemistry reactions or its photochemistry upon UV irradiation. Such models can predict reaction barriers and transition states, aiding in the design of more efficient bioorthogonal reactions.

Interaction Simulation : MD simulations can be used to model a protein with an incorporated this compound residue. These simulations can predict how this bulky, modified amino acid affects the protein's structure, stability, and dynamics. Furthermore, simulations can help interpret spectroscopic data by correlating observed spectral shifts (e.g., in the azide IR stretch) with specific structural changes or interactions at the atomic level. The simulations can also model the potential for specific interactions, such as halogen bonding between the iodine atom and other residues, which may confer unique structural properties.

By combining computational modeling with experimental data from the techniques described above, researchers can gain a much deeper and more quantitative understanding of the biological systems under investigation.

Q & A

Q. What are the established synthetic routes for 4-Azido-3-iodophenylalanine, and how can reaction conditions influence yield and purity?

A common method involves iodination and azide substitution on phenylalanine derivatives. For example, 4-Iodo-L-phenylalanine-D-menthyl ester (yield: 67%) is synthesized via electrophilic iodination using iodine and nitric acid, followed by azide substitution with sodium azide in DMF. Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly impact purity and yield. Characterization via -NMR (e.g., δ 7.62–6.96 ppm for aromatic protons) and IR (azide stretch at ~2100 cm) is critical to confirm structural integrity .

Q. How can researchers verify the stereochemical purity of this compound derivatives?

Chiral HPLC or polarimetry (e.g., values ranging from −37.7° to +88.8° in CHCl) are standard. For example, the D- and L-menthyl esters of 4-Azido-L-phenylalanine exhibit distinct optical rotations, enabling enantiomeric differentiation. Cross-validation with -NMR (e.g., carbonyl carbons at ~172 ppm) ensures consistency .

Q. What safety precautions are essential when handling this compound?

The azide group presents explosion risks under heat, friction, or shock. Work with small quantities (<100 mg) in inert atmospheres (e.g., argon), and avoid metal catalysts. Storage at −20°C in amber vials minimizes decomposition. Safety protocols should align with explosive azide handling guidelines .

Advanced Research Questions

Q. How does the stability of this compound vary under physiological vs. synthetic conditions?

The azide group is stable in aqueous buffers (pH 6–8) for ≤24 hours but degrades in reducing environments (e.g., glutathione-rich media). In organic solvents (DMF, DMSO), stability extends to weeks. Monitor decomposition via TLC (R shifts) or UV-Vis (loss of azide absorbance at 260 nm) .

Q. What strategies enable site-specific incorporation of this compound into proteins for bioorthogonal labeling?

Use amber codon suppression with engineered tRNA/aminoacyl-tRNA synthetase pairs in E. coli or mammalian systems. Optimize expression conditions (e.g., 0.5–1 mM azido-amino acid in media, induction at OD 0.6–0.8). Validate incorporation via click chemistry with alkyne probes (e.g., Cy5-DBCO) and SDS-PAGE .

Q. How can contradictory NMR data for this compound derivatives be resolved?

Contradictions often arise from solvent effects or residual impurities. For example, -NMR signals for aromatic protons vary between CDCl (δ 7.62 ppm) and DMSO- (δ 7.85 ppm). Use high-field NMR (≥500 MHz), deuterated solvents, and spectral deconvolution software to isolate peaks. Cross-reference with HRMS (e.g., m/z 206.0804 for [M+H]) .

Q. What experimental controls are critical when studying this compound in click chemistry applications?

Include:

- Negative control : Omit the alkyne probe to confirm azide-specific labeling.

- Competition control : Add excess free azide (e.g., sodium azide) to block reaction.

- Wild-type control : Use unmodified proteins to rule out nonspecific binding. Analyze via fluorescence microscopy or Western blot with anti-azide antibodies .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Standardize reaction parameters (temperature ±1°C, reagent purity ≥98%), and use anhydrous solvents. For iodination, pre-dry substrates at 40°C under vacuum. Track lot-specific HRMS and elemental analysis data (e.g., CHNO; calc. C 52.43%, H 4.89%) .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response studies involving this compound?

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC. For proteomics data, apply false-discovery-rate correction (e.g., Benjamini-Hochberg) to MS/MS spectra. Report uncertainties (e.g., ±SEM) from triplicate experiments .

Q. How should researchers address discrepancies between computational predictions and experimental data for azide reactivity?

Re-optimize density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) to account for solvent effects or transition states. Validate with kinetic studies (e.g., Arrhenius plots for azide-alkyne cycloaddition rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.